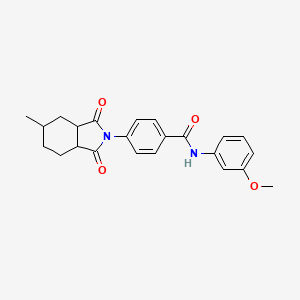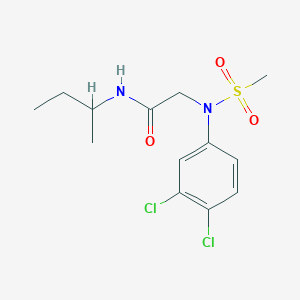
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Overview
Description
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which is commonly mutated or lost in various types of cancer. MI-773 has shown promising results in preclinical studies and is currently being investigated as a potential cancer therapy.
Mechanism of Action
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide works by binding to the MDM2 protein, which is responsible for regulating the activity of p53. By inhibiting the p53-MDM2 interaction, this compound stabilizes p53 and allows it to function as a tumor suppressor. This leads to the activation of downstream pathways that induce cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has low toxicity and has been well-tolerated in preclinical studies. This compound has also been shown to penetrate the blood-brain barrier, which may make it useful for the treatment of brain tumors.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively characterized in preclinical models. However, this compound also has limitations, including its specificity for the p53-MDM2 interaction and potential off-target effects. Further studies are needed to fully understand the pharmacological properties of this compound.
Future Directions
For research include investigating the potential of N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide in combination with other cancer therapies, identifying biomarkers for patient selection, and exploring the use of this compound in other disease indications, such as neurodegenerative disorders. Further studies are also needed to understand the potential long-term effects of this compound treatment and to optimize dosing regimens for maximum efficacy.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been extensively studied in preclinical models of various types of cancer, including melanoma, lung cancer, breast cancer, and leukemia. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also demonstrated efficacy in overcoming drug resistance mechanisms that commonly occur in cancer cells.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-14-6-11-19-20(12-14)23(28)25(22(19)27)17-9-7-15(8-10-17)21(26)24-16-4-3-5-18(13-16)29-2/h3-5,7-10,13-14,19-20H,6,11-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVLOCURZSIIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]propanamide](/img/structure/B3974965.png)

![2-(3-methoxyphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate](/img/structure/B3974973.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3974986.png)
![3-hydroxy-5-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3974992.png)

![methyl 5-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B3975022.png)
![N-(2,3-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975026.png)
![1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3975038.png)
![4-[bis(2-hydroxyethyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3975047.png)
![7-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3975051.png)
![8-(2,3-dihydro-1H-inden-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3975059.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3975077.png)